molecular formula C42H41O23+ B1250584 Monardaein CAS No. 739319-00-7

Monardaein

Cat. No.: B1250584
CAS No.: 739319-00-7
M. Wt: 913.8 g/mol
InChI Key: HOQNHEQPPFYHLF-QBMVVDGVSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Monardaein (CAS# 73545-87-6) is a naturally occurring organic compound belonging to the class of flavonoid 3-O-p-coumaroyl glycosides, specifically a bis-malonylated anthocyanin . It is recognized as a pigment responsible for the distinctive scarlet-red coloration in the flowers and bracts of plants from the Monarda genus, such as Monarda didyma (scarlet beebalm) . With a molecular formula of C42H41O23 and an average molecular weight of 913.76 g/mol, it is characterized by its complex structure and high molecular weight . This compound has been identified as a potential biomarker for the consumption of certain teas, including black, green, and herbal teas . As a specialized anthocyanin, its primary research value lies in the fields of phytochemistry and plant pigment biochemistry. It serves as a critical standard for the qualitative and quantitative analysis of pigments in Monarda species and related plants. Researchers utilize this compound to investigate the chemotaxonomic relationships within the Lamiaceae family and to study the biosynthesis and accumulation of anthocyanins in floral tissues . This compound is intended for use as a standard in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) . This product is labeled "For Research Use Only" (RUO). RUO products are specifically intended for laboratory research applications and are not intended for use in the diagnosis, cure, mitigation, treatment, or prevention of disease in humans . They are not for pharmaceutical or cosmetic use and must not be administered to humans or used in clinical diagnostic procedures.

Properties

CAS No.

739319-00-7

Molecular Formula

C42H41O23+

Molecular Weight

913.8 g/mol

IUPAC Name

3-[[(2R,3S,4R,5R,6S)-3-(2-carboxyacetyl)oxy-4,5-dihydroxy-6-[7-hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxychromenylium-5-yl]oxyoxan-2-yl]methoxy]-3-oxopropanoic acid

InChI

InChI=1S/C42H40O23/c43-20-6-1-18(2-7-20)3-10-31(50)58-16-27-34(53)35(54)37(56)41(63-27)62-26-13-23-24(60-39(26)19-4-8-21(44)9-5-19)11-22(45)12-25(23)61-42-38(57)36(55)40(65-33(52)15-30(48)49)28(64-42)17-59-32(51)14-29(46)47/h1-13,27-28,34-38,40-42,53-57H,14-17H2,(H4-,43,44,45,46,47,48,49,50)/p+1/t27-,28-,34-,35+,36-,37-,38-,40-,41-,42-/m1/s1

InChI Key

HOQNHEQPPFYHLF-QBMVVDGVSA-O

SMILES

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)COC(=O)CC(=O)O)OC(=O)CC(=O)O)O)O)O)C6=CC=C(C=C6)O)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)CC(=O)O)OC(=O)CC(=O)O)O)O)O)C6=CC=C(C=C6)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)COC(=O)CC(=O)O)OC(=O)CC(=O)O)O)O)O)C6=CC=C(C=C6)O)O)O)O)O

Other CAS No.

73545-87-6

Origin of Product

United States

Isolation and Extraction Methodologies for Monardaein

Advanced Extraction Techniques for Anthocyanin Recovery from Plant Biomass

The extraction of anthocyanins, including Monardaein, from plant materials is a critical first step for their study and potential use. While traditional methods exist, advanced techniques are increasingly favored for their efficiency, reduced environmental impact, and ability to protect these sensitive molecules. mdpi.comresearchgate.net

Acidified Solvent Extraction

Conventional solid-liquid extraction using acidified solvents remains a foundational and widely used technique for recovering anthocyanins from plant tissues. rsc.orgrbciamb.com.br The principle of this method lies in the chemical properties of anthocyanins, which are highly polar molecules typically located in the cell vacuoles. rsc.orgnih.gov

The stability and solubility of anthocyanins are highly dependent on pH. They exist in the colored flavylium (B80283) cation form in highly acidic conditions, typically below pH 3. nih.govjabonline.in As the pH increases above this level, the flavylium cation undergoes hydration and proton transfer reactions, leading to the formation of colorless or less stable structures, which can result in degradation. rbciamb.com.brencyclopedia.pub Therefore, the addition of acid to the extraction solvent is crucial to maintain a low pH environment, which stabilizes the anthocyanin molecule and enhances extraction efficiency. dergipark.org.tr

Commonly used solvents are polar, such as methanol (B129727), ethanol (B145695), acetone, and water, or mixtures thereof. nih.govtandfonline.com While methanol is often cited for its high extraction efficiency, its toxicity limits its use for extracts intended for food applications. rsc.org Ethanol and water are preferred for their safety and environmental compatibility. jabonline.in Weak organic acids like citric acid, acetic acid, or formic acid are generally recommended over strong mineral acids (e.g., hydrochloric acid), as concentrated strong acids can cause the hydrolysis and destabilization of the acylated glycosidic bonds present in complex anthocyanins like this compound. nih.govjabonline.indergipark.org.tr

Key parameters influencing the yield of acidified solvent extraction include solvent composition, solid-to-liquid ratio, temperature, and extraction time. rsc.orgnih.gov Higher temperatures can increase extraction rates but also risk thermal degradation of the anthocyanins. rsc.org

Table 1: Examples of Acidified Solvent Extraction for Anthocyanins from Various Plant Sources

Plant Source Solvent System Extraction Conditions Reference
Barberry (Berberis vulgaris L.) 80% ethanol with 2% citric acid Temperature: 30°C, Time: 120 min, Fruit/Solvent Ratio: 1:20 dergipark.org.tr
Roselle (Hibiscus sabdariffa L.) 50% ethanol with 2% citric acid Stirring-assisted, Time: 15 min, Solid/Liquid Ratio: 1:15 g/mL jabonline.in
Grape Pomace Methanol Not specified uark.edu

Subcritical Fluid Extraction

Subcritical Fluid Extraction (SFE), often referred to as pressurized liquid extraction (PLE) or subcritical water extraction (SWE) when water is the solvent, is an advanced "green" extraction technology. uark.eduuark.edu This technique employs solvents (most commonly water) at temperatures between their atmospheric boiling point (100°C for water) and their critical point (374°C for water) under sufficient pressure to maintain the liquid state. researchgate.net

Under these subcritical conditions, the physicochemical properties of water change significantly. Its dielectric constant decreases, making it less polar and behaving more like an organic solvent such as ethanol or methanol. researchgate.net This alteration allows it to effectively solubilize moderately polar organic compounds like anthocyanins. mdpi.com The high temperatures and pressures also reduce the surface tension and viscosity of the water, enhancing its penetration into the plant matrix and improving mass transfer rates. mdpi.com

For anthocyanin extraction, temperatures are typically kept at the lower end of the subcritical range (e.g., 100-160°C) to prevent thermal degradation of these heat-sensitive compounds. researchgate.netresearchgate.net Studies on grape pomace have shown that optimal extraction temperatures are around 100-110°C, as higher temperatures lead to decreased anthocyanin content. uark.eduresearchgate.net Subcritical water extraction has been demonstrated to be a promising and environmentally friendly alternative to traditional organic solvent methods, capable of achieving comparable or even superior yields of anthocyanins and other phenolics. uark.eduresearchgate.net

Table 2: Research Findings on Subcritical Water Extraction (SWE) of Anthocyanins

Plant Source Optimal Temperature Pressure / Flow Rate Key Finding Reference
Red Grape Pomace 100°C Not specified SWE extracted about 70% of anthocyanins compared to conventional methanol extraction. uark.eduuark.edu
Dried Red Grape Skin 100-110°C Not specified SW extracts had comparable or higher levels of anthocyanins than conventional hot water or 60% methanol extracts. researchgate.net
Roselle (Hibiscus sabdariffa) 393.54 K (120.39°C) 8.75 MPa / 4.89 mL/min High pressure and temperature improved anthocyanin recovery. mdpi.com

Supercritical Fluid Extraction

Supercritical Fluid Extraction (SFE) is another advanced extraction technique that utilizes a fluid above its critical temperature and pressure, where it exhibits properties of both a liquid and a gas. tandfonline.com The most commonly used supercritical fluid is carbon dioxide (CO2) due to its mild critical point (31.1°C and 7.4 MPa), non-toxicity, non-flammability, and low cost. tandfonline.commdpi.com

However, supercritical CO2 is a nonpolar solvent, making it inefficient for extracting highly polar molecules like anthocyanins on its own. mdpi.com To overcome this limitation, SFE for anthocyanin recovery requires the addition of a polar co-solvent, or modifier, to the supercritical CO2. mdpi.com Ethanol is a frequently used co-solvent due to its polarity and its status as a food-grade solvent. scielo.br The addition of the co-solvent increases the polarity of the supercritical fluid mixture, thereby enhancing its ability to dissolve and extract anthocyanins. mdpi.com

The selectivity and efficiency of SFE can be precisely controlled by manipulating key parameters such as pressure, temperature, and the percentage of the co-solvent. mdpi.comtandfonline.com Research on blueberry residues has shown that increasing pressure can improve the recovery of anthocyanins. researchgate.net This method is considered a green technology as it reduces the reliance on large volumes of organic solvents and allows for easy removal of the solvent (CO2) from the final extract by simple depressurization. mdpi.com

Table 3: Parameters for Supercritical Fluid Extraction (SFE) of Anthocyanins | Plant Source | Co-solvent | Pressure | Temperature | Key Finding | Reference | | :--- | :--- | :--- | :--- | :--- | | Blueberry Residues | Ethanol | 10 MPa | 40°C | Optimal conditions yielded 22.2 mg/g of anthocyanins. | mdpi.comresearchgate.net | | Lyophilized Strawberry | Ethanol (3.3% wt.) | 200 bar (20 MPa) | 333.15 K (60°C) | Pre-treatment with Pulsed Electric Fields (PEF) combined with SFE enhanced the extraction yield. | scielo.br | | Blueberry | None specified | 15-25 MPa | 40°C | Anthocyanin recovery increased from 1.84% to 2.19% as pressure increased from 15 to 25 MPa. | researchgate.net |

High-Pressure Processing Techniques

High-Pressure Processing (HPP) encompasses non-thermal methods that utilize elevated pressure to facilitate extraction. nih.gov These techniques, which include High Hydrostatic Pressure (HHP) and Ultra-High-Pressure Homogenization (UHPH), are particularly advantageous for extracting thermolabile compounds like anthocyanins because they avoid the degradation associated with high-temperature processes. mdpi.comencyclopedia.pub

In HHP, the plant material is subjected to high isostatic pressure (typically 100–600 MPa) transmitted through a liquid, usually water. mdpi.comresearchgate.net This intense pressure disrupts plant cell membranes and walls, a phenomenon known as poration, which increases cell permeability. mdpi.com This enhanced permeability facilitates the rapid diffusion of intracellular compounds, such as anthocyanins stored in vacuoles, into the surrounding solvent. mdpi.comencyclopedia.pub The process is effective in short treatment times (e.g., 2-10 minutes) and can significantly increase extraction yields compared to conventional methods at atmospheric pressure. mdpi.comresearchgate.net Studies on grape skins have shown that HHP can increase anthocyanin extraction by 23-82% compared to controls. researchgate.net

UHPH is another high-pressure technique where a fluid suspension of the plant material is forced through a narrow valve at very high pressures. This process causes nano-fragmentation of particles and high anthocyanin release. mdpi.com Both HHP and UHPH are considered gentle technologies that protect sensitive molecules from thermal and oxidative damage. mdpi.comencyclopedia.pub

Hydro-distillation of Volatile Constituents (Contextual relevance for Monarda extracts)

The genus Monarda is well-known for its aromatic properties, which are derived from a high content of essential oils. sibran.ru The primary industrial method for isolating these essential oils is hydro-distillation or steam distillation. nih.govmdpi.comnih.gov In this process, plant material is boiled in water or exposed to steam, causing the volatile components (essential oils) to vaporize. The vapor is then condensed and collected, where the oil separates from the water phase (hydrosol). frontiersin.org

This compound, being a large, polar, and non-volatile glycosylated polyphenol, is not extracted into the essential oil fraction during hydro-distillation. sibran.rufrontiersin.org Instead, it remains within the plant biomass residue and the aqueous phase left over from the distillation process. frontiersin.org This post-distillation waste, often considered a by-product, is therefore a potentially valuable source for the recovery of this compound and other non-volatile phenolic compounds. frontiersin.org Consequently, hydro-distillation serves as a pre-processing step that, while targeting essential oils, inadvertently concentrates non-volatile compounds like this compound in the residual material, which can then be subjected to the extraction techniques described previously (e.g., acidified solvent extraction) to isolate the target anthocyanin. frontiersin.org

Pre-purification and Enrichment Strategies for this compound Fractions

The initial extraction process yields a crude extract that contains this compound along with a complex mixture of other co-extracted substances, such as sugars, organic acids, proteins, and other classes of flavonoids. rsc.org To obtain a purified and enriched this compound fraction, subsequent purification steps are essential. These strategies aim to remove undesirable compounds and isolate the target anthocyanin.

A common initial step is preliminary purification using solid-phase extraction (SPE). SPE is a chromatographic technique used for sample clean-up and concentration. The crude extract is passed through a solid sorbent cartridge (e.g., C18), which retains the anthocyanins and other phenolic compounds while allowing more polar impurities like sugars and acids to be washed away. The retained anthocyanins can then be eluted with a solvent like acidified methanol, resulting in an enriched phenolic fraction.

Following preliminary clean-up, more advanced preparative chromatographic techniques are employed for high-purity isolation. researchgate.net These methods separate compounds based on their differential affinities for a stationary phase and a mobile phase.

Column Chromatography (CC): This is a traditional method where the enriched extract is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel, Sephadex). Different solvents or solvent gradients are used as the mobile phase to selectively elute fractions, separating the anthocyanins from each other and from other remaining compounds.

High-Speed Counter-Current Chromatography (HSCCC): This is a support-free liquid-liquid partition chromatography technique that eliminates the problem of irreversible adsorption of the sample onto a solid support, which can occur in CC. researchgate.net HSCCC has been successfully used to separate and purify various anthocyanins from plant extracts with high purity and recovery rates. researchgate.net It involves a biphasic solvent system, and the separation is based on the partition coefficient of the target compounds between the two immiscible liquid phases. This technique is well-suited for the large-scale preparation of pure compounds from complex natural product extracts.

Through a combination of these enrichment and purification strategies, it is possible to isolate this compound from the crude extract of Monarda species.

Optimization of Extraction Parameters for Enhanced this compound Yield

The efficiency of isolating this compound from its natural sources, primarily the flowers of Monarda species, is critically dependent on the optimization of various extraction parameters. While specific optimization studies exclusively targeting this compound are not extensively documented in publicly available research, the principles governing the extraction of other complex, acylated anthocyanins provide a robust framework for enhancing this compound yield. Key factors that significantly influence the extraction efficiency include the choice of solvent, extraction temperature, duration of the extraction process, and the solid-to-liquid ratio.

The extraction of phenolic compounds, including anthocyanins, is a complex process influenced by the chemical nature of the target compound and the physical properties of the plant matrix. mdpi.com Methodologies such as Response Surface Methodology (RSM) are often employed to model and optimize the extraction process by evaluating the effects of multiple variables simultaneously. researchgate.netnih.govchromatographyonline.com For anthocyanins, the goal is to maximize solubility and mass transfer while minimizing degradation.

Solvent Selection and Concentration: The choice of solvent is a primary determinant of extraction yield. scispace.com For anthocyanins, polar solvents are generally used. Ethanol and methanol, often mixed with water, are common choices. upm.edu.my Aqueous mixtures can be more effective than mono-component solvents because the water helps to swell the plant material, increasing the contact surface area for the solvent. researchgate.net The addition of a small amount of acid (e.g., formic, acetic, or citric acid) to the solvent is a standard practice to maintain the stability of the anthocyanin flavylium cation, which is most stable at a low pH. scispace.comnih.gov For instance, a study on Monarda didyma flowering tops found that a hydroglyceric extract yielded a higher content of anthocyanins compared to an ethanolic extract, highlighting how solvent choice quantitatively impacts the phytochemical profile. nih.govmdpi.com

Extraction Temperature: Temperature plays a dual role in the extraction of anthocyanins. Higher temperatures can increase the solubility and diffusion rates of the compounds, leading to a higher initial extraction rate. researchgate.net This is due to the decreased viscosity of the solvent and increased permeability of the plant cell walls at elevated temperatures. researchgate.netmdpi.com However, anthocyanins, particularly acylated ones like this compound, can be susceptible to thermal degradation. scispace.com High temperatures can lead to the loss of acyl groups and even the complete breakdown of the anthocyanin structure. researchgate.net Therefore, an optimal temperature must be determined that maximizes extraction without causing significant degradation. Studies on other phenolic compounds have shown that an optimal temperature is often found, beyond which the yield begins to decrease. upm.edu.my

Extraction Time: The duration of the extraction process is another critical parameter. Initially, the yield of extracted compounds increases with time. However, after a certain point, the rate of extraction slows down as the concentration gradient between the plant material and the solvent decreases, approaching equilibrium. upm.edu.my Prolonged extraction times, especially at elevated temperatures, can increase the risk of degradation of sensitive compounds like this compound due to extended exposure to factors like light, oxygen, and heat. upm.edu.my

Solid-to-Liquid Ratio: The ratio of the plant material to the volume of solvent also affects the extraction efficiency. A lower solid-to-liquid ratio (i.e., more solvent) can create a larger concentration gradient, which can enhance the mass transfer of the target compounds into the solvent. nih.gov However, using excessively large volumes of solvent is not always practical or economical for large-scale extractions, as it increases the energy and time required for subsequent solvent removal and concentration steps.

The optimization of these parameters is often interconnected. For example, the optimal extraction time may vary with the temperature and solvent used. The following data table summarizes typical ranges and optimal conditions found in studies on the extraction of anthocyanins and other phenolic compounds from various plant sources, which can serve as a guide for optimizing this compound extraction.

Table 1: General Parameters for Optimization of Anthocyanin Extraction

Parameter Typical Range General Optimal Conditions/Observations
Solvent Ethanol, Methanol, Acetone, Water (often in aqueous mixtures) Aqueous ethanol (e.g., 50-80%) or methanol, often acidified (e.g., with 0.1% HCl or 1% formic acid) to improve stability. scispace.comupm.edu.mynih.gov
Solvent Concentration 20-100% (aqueous) Often optimized in the 50-80% range for ethanol/methanol. upm.edu.mynih.gov
Temperature 25-90°C Moderate temperatures (e.g., 40-60°C) are often optimal to balance extraction efficiency with compound stability. upm.edu.myresearchgate.net
Time 10-300 minutes Yield often plateaus after a certain time (e.g., 60-120 minutes); longer times can lead to degradation. upm.edu.mynih.gov
Solid-to-Liquid Ratio 1:10 to 1:50 (g/mL) Lower ratios (e.g., 1:20 to 1:30) generally improve yield but must be balanced with processing costs. nih.gov

| Extraction Method | Maceration, Soxhlet, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Accelerated Solvent Extraction (ASE) | Modern techniques like UAE, MAE, and ASE can offer higher yields in shorter times. nih.govnih.govresearchgate.net |

This table represents generalized findings from the extraction of anthocyanins and phenolic compounds from various plant sources and is intended as a guideline. Specific optimization for this compound may vary.

In a study on Monarda species, Accelerated Solvent Extraction (ASE) with 70% methanol at 85°C was used to extract phenolic compounds, indicating that higher temperatures with rapid extraction times can be effective. nih.gov Ultimately, achieving the highest yield of this compound requires a systematic approach, such as RSM, to tailor these parameters specifically for the flowers of Monarda didyma or other this compound-rich sources.

Structural Elucidation and Physicochemical Characterization of Monardaein

Spectroscopic Methodologies for Structural Determination

The definitive identification of Monardaein's molecular architecture is accomplished through the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). intertek.comresearchgate.net These methods provide complementary information, with MS revealing the molecular weight and elemental composition, while NMR details the specific bonding framework of the molecule. rfi.ac.uk

NMR spectroscopy is an indispensable tool for the structural analysis of complex organic molecules like this compound. researchgate.net It provides detailed information about the chemical environment of individual atoms, allowing for the complete mapping of the molecular structure. Both one-dimensional and two-dimensional NMR experiments are crucial in assigning the signals of the flavylium (B80283) core, the attached sugar units, and the acyl groups, and in determining how these components are linked together. researchgate.netresearchgate.net

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the fundamental data for structural elucidation. beilstein-journals.orgrsc.org The ¹H NMR spectrum reveals the number of distinct protons, their chemical environment, and their proximity to other protons through spin-spin coupling. wisc.edu For this compound, this would involve identifying signals in the aromatic region corresponding to the cyanidin (B77932) A-, B-, and C-rings, as well as signals for the sugar protons and the protons of the p-coumaroyl and malonyl groups.

Interactive Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Key Structural Moieties in this compound. This table is illustrative and shows typical chemical shift ranges for the specified structural units. Actual values can vary based on solvent and specific molecular conformation.

Structural Unit Atom(s) Technique Expected Chemical Shift (δ) in ppm
Cyanidin (Aglycone) Aromatic Protons (H-6, H-8, H-2', H-5', H-6')¹H NMR6.5 - 9.0
Aromatic & Flavylium Carbons¹³C NMR90 - 180
Glucose Anomeric Proton (H-1")¹H NMR5.0 - 5.5
Sugar Protons (H-2" to H-6")¹H NMR3.2 - 4.5
Anomeric Carbon (C-1")¹³C NMR98 - 105
Sugar Carbons (C-2" to C-6")¹³C NMR60 - 80
p-Coumaric Acid Vinylic Protons¹H NMR6.3 - 7.8
Aromatic Protons¹H NMR6.8 - 7.6
Carbonyl Carbon¹³C NMR~168
Malonic Acid Methylene Protons (-CH₂-)¹H NMR~3.4
Carbonyl Carbons¹³C NMR~170
Methylene Carbon (-CH₂-)¹³C NMR~42

Two-dimensional (2D) NMR experiments are essential for assembling the structural puzzle of complex molecules by revealing correlations between nuclei. weizmann.ac.ilmnstate.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net For this compound, COSY would be used to trace the connectivity of protons within each sugar ring and within the aromatic rings of the cyanidin and p-coumaroyl groups.

HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates protons with the carbons to which they are directly attached. unifi.itnanalysis.com It is a highly sensitive method used to assign the carbon signals based on the already assigned proton signals, or vice versa.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful 2D NMR techniques for elucidating complex structures. It reveals correlations between protons and carbons over two to four bonds. This is critical for this compound to establish the key linkages between its different components. For instance, HMBC would show correlations between the anomeric proton of a glucose unit and the carbon of the cyanidin core where it is attached (e.g., C-3 or C-5), thus confirming the glycosylation sites. Similarly, it would confirm the ester linkages by showing correlations between specific sugar protons (e.g., H-6") and the carbonyl carbons of the p-coumaroyl and malonyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is crucial for determining the stereochemistry and 3D conformation of the molecule.

Together, these 2D NMR techniques allow for the unambiguous assignment of all ¹H and ¹³C signals and the definitive confirmation of the covalent structure of this compound. mdpi.com

Mass spectrometry is a cornerstone technique for the analysis of flavonoids, providing data on molecular weight and fragmentation patterns that are crucial for structural identification. intertek.comrfi.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is an extremely effective technique for the analysis of volatile and thermally stable compounds. nih.gov In the context of plants from the Monarda genus, GC-MS is widely used to identify the chemical composition of their essential oils, which contain volatile terpenes and other aromatic compounds. nih.govnih.gov However, for a large, polar, and thermally labile molecule like the anthocyanin this compound, GC-MS is not a suitable method for direct analysis as the compound would decompose at the high temperatures required for vaporization.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for the analysis of non-volatile compounds like anthocyanins. nih.goveag.comnebiolab.com It separates compounds in a liquid phase before they are ionized and detected by the mass spectrometer.

HRMS (High-Resolution Mass Spectrometry): This technique provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental formula. monash.edu.my For this compound, HRMS would confirm its molecular formula as C₄₂H₄₁O₂₃ by matching the experimentally measured exact mass to the calculated value. lipidmaps.org

LC-DAD-ESI-MS/MS: This hyphenated technique provides a wealth of information.

LC (Liquid Chromatography): Separates this compound from other compounds in a plant extract.

DAD (Diode-Array Detector): Acquires UV-visible spectra of the separated compounds. Acylated anthocyanins like this compound exhibit characteristic absorption maxima that help in their initial identification. acs.org

ESI (Electrospray Ionization): A soft ionization technique that allows large, polar molecules like this compound to be transferred into the gas phase as ions (e.g., [M+H]⁺) with minimal fragmentation.

MS/MS (Tandem Mass Spectrometry): This is the key to structural elucidation. The parent ion selected in the first mass analyzer is fragmented, and the resulting product ions are analyzed in the second. The fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, a characteristic fragmentation pathway would involve the sequential loss of the malonyl groups (86 Da), the p-coumaroyl group (146 Da), and the glucose units (162 Da), ultimately yielding the cyanidin aglycone (287 Da). Comparative analyses of Monarda species have successfully used HPLC-DAD-ESI-QTOF/MS/MS to identify their phenolic profiles. nih.govglobalauthorid.com

Interactive Table 2: Physicochemical and Mass Spectrometry Data for this compound.

Parameter Value / Description Source
Systematic Name 3,5,7,4'-Tetrahydroxyflavylium 3-(6"-p-coumarylglucoside)-5-(4-O,6-O-bismalonyl)-glucoside lipidmaps.org
Molecular Formula C₄₂H₄₁O₂₃ lipidmaps.org
Exact Mass 913.203871 lipidmaps.org
Ionization Mode ESI (Electrospray Ionization) nih.gov
Parent Ion [M]⁺ (m/z) 913.2 lipidmaps.org
Key MS/MS Fragments Sequential loss of malonyl, p-coumaroyl, and glucose moieties acs.org
Aglycone Fragment Cyanidin (m/z 287) acs.org

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass and elemental composition of molecules. researchgate.netresearchgate.net This method measures the mass-to-charge ratio (m/z) of ions to a high degree of accuracy, often to several decimal places, allowing for the determination of 'exact masses'. bioanalysis-zone.com This precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas. bioanalysis-zone.com The high resolution of HRMS instruments enables the generation of detailed fragmentation patterns, which further aids in the prediction of a compound's chemical formula and structural elucidation. researchgate.net

In the analysis of this compound, HRMS provides critical data for establishing its elemental composition. By measuring the exact mass of the molecule, researchers can confidently determine its molecular formula. This technique is sensitive enough to detect minute mass differences, which is essential for differentiating between potential isobaric interferences. researchgate.net

Table 1: Physicochemical Properties of this compound

Property Value
Heavy Atoms 65
Rings 6
Aromatic Rings 4
Rotatable Bonds 19
Hydrogen Bond Donors 10
Hydrogen Bond Acceptors 23
Molar Refractivity 217.54

This data is based on calculated physicochemical properties. lipidmaps.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical method that measures the absorption of UV or visible light by a substance. technologynetworks.com This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region. wikipedia.org The absorption of light causes the promotion of electrons to higher energy states, and the specific wavelengths at which this occurs are characteristic of the molecule's electronic structure. technologynetworks.com

For this compound, UV-Vis spectroscopy provides valuable information about its conjugated systems. The resulting spectrum, a plot of absorbance versus wavelength, reveals the wavelengths of maximum absorption (λmax), which are indicative of the electronic transitions within the anthocyanin structure. technologynetworks.comwikipedia.org These spectra are generally broad and may not offer a high degree of specificity for compound identification on their own but are crucial when used in conjunction with other analytical methods. bioglobax.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. libretexts.org It works by measuring the interaction of infrared radiation with matter, specifically the absorption of IR radiation which causes molecular vibrations such as stretching and bending of chemical bonds. savemyexams.comwikipedia.org Each type of bond vibrates at a characteristic frequency, and when the frequency of the IR radiation matches the vibrational frequency of a bond, absorption occurs. wikipedia.org

An IR spectrum is a graph of absorbance or transmittance versus frequency or wavenumber (typically in cm⁻¹). wikipedia.org The peaks on this spectrum correspond to the various functional groups within the molecule. For a complex molecule like this compound, IR spectroscopy can help identify the presence of hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups, which are all characteristic features of its anthocyanin structure. savemyexams.com The region of the IR spectrum below 1500 cm⁻¹ is often referred to as the "fingerprint region" and is unique to each molecule, providing a powerful tool for identification when compared against a database of known spectra. libretexts.org

Chromatographic Purity Assessment and Confirmation

Ensuring the purity of a chemical compound is a critical step in its analysis. High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of compounds like this compound. moravek.com HPLC separates the components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (the solvent). moravek.com

For purity assessment, a sample of this compound is injected into the HPLC system. The resulting chromatogram will show a major peak corresponding to this compound and potentially smaller peaks representing impurities. moravek.com The area of the this compound peak relative to the total area of all peaks provides a quantitative measure of its purity.

To confirm the identity of the main peak as this compound and to identify any impurities, HPLC is often coupled with a detector such as a Diode-Array Detector (DAD) or a mass spectrometer (MS). moravek.commeasurlabs.com A DAD can provide a UV-Vis spectrum of the eluting peak, which can be compared to a reference spectrum of pure this compound. sepscience.com This is known as peak purity analysis. sepscience.comchromatographyonline.com Coupling HPLC with MS (LC-MS) allows for the determination of the molecular weight of the compound in the peak, providing further confirmation of its identity. moravek.com

Stereochemical Analysis of this compound

Stereochemistry refers to the three-dimensional arrangement of atoms in a molecule. For a complex molecule like this compound with multiple chiral centers, determining the correct stereochemistry is essential. skpharmteco.com Chirality can significantly impact the biological activity of a molecule. skpharmteco.com

The stereochemical analysis of this compound involves determining the absolute configuration of its chiral centers. This can be a challenging task that often requires a combination of experimental and computational methods. mdpi.com Techniques such as chiral chromatography can be employed to separate different stereoisomers. skpharmteco.com

Biosynthetic Pathways of Monardaein

Overview of Flavonoid Biosynthesis in Plants

Flavonoids are a diverse class of plant secondary metabolites synthesized via the phenylpropanoid pathway. wikipedia.org This foundational pathway utilizes the amino acid phenylalanine, which is first converted to p-coumaroyl-CoA through the sequential action of three enzymes: phenylalanine ammonia (B1221849) lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). mdpi.com

The synthesis of the characteristic C6-C3-C6 flavonoid skeleton is initiated by chalcone (B49325) synthase (CHS), a key enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. nih.govencyclopedia.pub This reaction forms a chalcone, specifically naringenin (B18129) chalcone, which serves as the precursor for a wide array of flavonoid classes. nih.gov The chalcone is then isomerized by chalcone isomerase (CHI) to form a flavanone (B1672756), such as naringenin. encyclopedia.pub This flavanone is a central branch point, leading to the production of various flavonoid subgroups, including flavones, isoflavones, and, crucially for Monardaein, anthocyanins. mdpi.com

Specific Anthocyanin Biosynthetic Pathway Elucidation

The pathway toward this compound proceeds from the flavanone intermediate, naringenin. The biosynthesis of anthocyanins involves a series of hydroxylations and reductions that modify the core flavonoid structure. Naringenin is first converted into a dihydroflavonol (also known as a flavanonol) by the enzyme flavanone 3-hydroxylase (F3H). nih.gov Dihydroflavonols are a critical branch point, serving as the direct precursors for both flavonols and anthocyanins. mdpi.com

To produce the specific anthocyanidin core of this compound, which is pelargonidin (B1210327), the dihydroflavonol dihydrokaempferol (B1209521) is processed further. ebi.ac.uk The enzyme dihydroflavonol 4-reductase (DFR) reduces dihydrokaempferol to a colorless intermediate, a leucoanthocyanidin. Subsequently, anthocyanidin synthase (ANS), also known as leucoanthocyanidin oxygenase, catalyzes the oxidation of the leucoanthocyanidin to form the colored pelargonidin cation. wikipedia.org This pelargonidin molecule is the foundational aglycone upon which the full this compound structure is built.

Enzymatic Steps and Genetic Regulation in this compound Synthesis

The synthesis of the pelargonidin core of this compound is governed by a series of specific enzymes, each encoded by corresponding genes. The expression of these genes is tightly regulated, often in a coordinated manner, to control the timing and location of pigment production in the plant.

Key Enzymatic Steps in Pelargonidin Biosynthesis

Step Precursor Enzyme Product
1 Phenylalanine Phenylalanine ammonia lyase (PAL) trans-Cinnamic acid
2 trans-Cinnamic acid Cinnamic acid 4-hydroxylase (C4H) p-Coumaric acid
3 p-Coumaric acid 4-coumarate:CoA ligase (4CL) p-Coumaroyl-CoA
4 p-Coumaroyl-CoA + 3x Malonyl-CoA Chalcone synthase (CHS) Naringenin chalcone
5 Naringenin chalcone Chalcone isomerase (CHI) Naringenin (a flavanone)
6 Naringenin Flavanone 3-hydroxylase (F3H) Dihydrokaempferol (a dihydroflavonol)
7 Dihydrokaempferol Dihydroflavonol 4-reductase (DFR) Leucopelargonidin (a leucoanthocyanidin)

The regulation of these enzymatic steps occurs primarily at the transcriptional level. Genes encoding enzymes like CHS, DFR, and others in the anthocyanin pathway are often controlled by a complex of transcription factors, enabling the plant to produce pigments in response to developmental cues and environmental stimuli.

Role of Malonyltransferases in this compound's Bis-malonylated Structure

This compound is a complex anthocyanin characterized by extensive modification, including glycosylation and acylation. Specifically, it is a bis-malonylated compound, meaning two malonyl groups are attached to its structure. ebi.ac.uknih.gov These modifications are critical for the molecule's stability and color properties.

The addition of these malonyl groups is catalyzed by malonyltransferases. nih.gov These enzymes belong to the BAHD family of acyl-CoA dependent acyltransferases. They utilize malonyl-CoA as the acyl donor and transfer the malonyl group to a sugar moiety already attached to the anthocyanin core. In the case of this compound, a 4,6-bis-O-(carboxyacetyl)-beta-D-glucopyranosyl group is attached at position 5 of the pelargonidin core. ebi.ac.uknih.gov This indicates that after an initial glycosylation event, two separate malonylation steps, catalyzed by specific malonyltransferases, occur to create the final bis-malonylated structure. This malonylation enhances the stability of the anthocyanin. nih.gov

Comparative Analysis of Biosynthetic Routes in Related Species (e.g., Monoterpene biosynthesis in Monarda)

The genus Monarda, in which this compound is found, is also known for producing a different class of secondary metabolites: monoterpenes. nih.govresearchgate.net These compounds are the primary constituents of the essential oils found in plants like Monarda citriodora and Monarda fistulosa and include molecules such as thymol (B1683141), carvacrol (B1668589), γ-terpinene, and p-cymene. nih.govresearchgate.net A comparative analysis of the biosynthetic pathways for this compound (an anthocyanin) and these monoterpenes reveals fundamental differences in their origins and synthesis.

Monoterpene biosynthesis does not originate from the phenylpropanoid pathway. Instead, it occurs in the plastids and utilizes the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. academicjournals.org This pathway produces the five-carbon building blocks isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). academicjournals.org These precursors are combined to form geranyl diphosphate (GPP), the direct precursor to all monoterpenes. researchgate.net

Comparison of this compound and Monoterpene Biosynthesis in Monarda

Feature This compound (Anthocyanin) Biosynthesis Monoterpene Biosynthesis
Core Pathway Phenylpropanoid Pathway wikipedia.org Methylerythritol Phosphate (MEP) Pathway academicjournals.org
Primary Precursors Phenylalanine, Malonyl-CoA nih.gov Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP) academicjournals.org
Basic Skeleton C6-C3-C6 Flavonoid mdpi.com C10 Terpenoid academicjournals.org
Key Intermediates Naringenin, Dihydrokaempferol, Pelargonidin nih.gov Geranyl diphosphate (GPP) researchgate.net
Cellular Location Cytosol / Endoplasmic Reticulum Plastids academicjournals.org

| Example End Products | this compound | Thymol, Carvacrol, p-Cymene nih.gov |

This comparison highlights the metabolic diversity within the Monarda genus, where two distinct and independent biosynthetic highways—the phenylpropanoid pathway for flavonoids and the MEP pathway for terpenoids—are employed to produce different classes of specialized compounds.

In Vitro Biological Activities of this compound: Current Research Gaps

Following a comprehensive review of available scientific literature, it has been determined that specific data regarding the in vitro biological activities of the chemical compound this compound, under the precise methodologies outlined in the user's request, are not present in the accessible research databases. Extensive searches were conducted for "this compound" and its synonym, pelargonidin 3-(6-p-coumaroyl)glucoside-5-glucoside, to locate studies utilizing the specified assays.

The requested article, focusing on this compound's performance in Radical Scavenging Assays (DPPH, ABTS), Ferric Reducing Antioxidant Power (FRAP) Assays, Oxygen Radical Absorbance Capacity (ORAC) Assays, Cellular Antioxidant Capacity Assessments, and its anti-inflammatory effects in LPS-stimulated U937 cellular models, cannot be generated with scientific accuracy due to the absence of published research data for this specific compound in these contexts.

While research exists on the antioxidant and anti-inflammatory properties of the essential oil from Monarda didyma, the plant from which this compound is derived, these studies attribute the observed activities to other compounds within the oil, such as carvacrol and thymol. Similarly, general antioxidant activities have been discussed for the broader class of acylated pelargonidin derivatives, but specific quantitative data for this compound itself is not available.

Therefore, to adhere to the principles of scientific accuracy and avoid speculation, the requested article cannot be provided at this time. Further empirical research is required to investigate and quantify the specific in vitro biological activities of the this compound compound.

In Vitro Biological Activities and Mechanistic Studies of Monardaein

Anti-inflammatory Activity Profiling

Modulation of Inflammatory Mediators (e.g., IL-6, IRAK-1)

Research into the in vitro biological activities of Monardaein has explored its potential to modulate key inflammatory mediators. While direct studies on the isolated compound this compound are limited, investigations into extracts from plants known to contain this anthocyanin, such as Monarda didyma, provide valuable insights. An essential oil from Monarda didyma, a plant whose flowers are a source of this compound, has been shown to possess anti-inflammatory properties. nih.gov

In a study involving lipopolysaccharide (LPS)-stimulated U937 human monocytic cells, the essential oil of Monarda didyma demonstrated a notable anti-inflammatory effect by significantly decreasing the expression of the pro-inflammatory cytokine Interleukin-6 (IL-6). nih.gov IL-6 is a pleiotropic cytokine that plays a crucial role in the inflammatory response. nih.gov

The signaling cascade initiated by LPS often involves the activation of Toll-like receptor 4 (TLR-4), which in turn recruits adapter molecules leading to the activation of downstream signaling components, including IL-1 receptor-associated kinase 1 (IRAK-1). nih.gov IRAK-1 is a critical kinase involved in the signal transduction pathway that leads to the activation of nuclear factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory genes like IL-6. nih.gov The observed reduction in IL-6 production by the Monarda didyma essential oil suggests a potential modulatory effect on the TLR-4/IRAK-1 signaling axis. nih.gov

Investigation of Toll-like Receptor (TLR) Signaling Pathways (e.g., TLR-4)

The Toll-like receptor 4 (TLR-4) signaling pathway is a primary target in the investigation of the anti-inflammatory effects of various natural compounds. This pathway is pivotal in the innate immune response, recognizing pathogen-associated molecular patterns such as lipopolysaccharide (LPS) from Gram-negative bacteria. nih.gov Activation of TLR-4 triggers a downstream cascade involving adapter proteins and kinases, culminating in the production of pro-inflammatory cytokines. nih.gov

Studies on the essential oil of Monarda didyma, which contains this compound in its flowers, suggest an interaction with the TLR-4 signaling pathway. nih.gov The stimulation of U937 cells with LPS, a known TLR-4 agonist, leads to an inflammatory response characterized by the production of cytokines like IL-6. nih.gov The finding that the essential oil of Monarda didyma can attenuate this LPS-induced IL-6 expression points towards a modulatory role in the TLR-4 pathway. nih.gov This suggests that compounds within the extract, potentially including this compound, may interfere with the signaling cascade initiated by TLR-4 activation. nih.gov

MicroRNA Expression Regulation (e.g., miR-146a)

MicroRNAs (miRNAs) are small non-coding RNA molecules that play a crucial role in the post-transcriptional regulation of gene expression, including those involved in inflammation. wikipedia.org One such miRNA, miR-146a, is a well-established negative regulator of the inflammatory response, particularly within the TLR-4 signaling pathway. nih.gov

In the context of this compound-containing plants, research on Monarda didyma essential oil has demonstrated an impact on miR-146a expression. In LPS-stimulated U937 cells, the essential oil was found to increase the expression of miR-146a. nih.gov This upregulation of miR-146a is significant as this miRNA is known to target and downregulate the expression of key adapter molecules in the TLR-4 pathway, namely IRAK-1 and TRAF6. nih.gov By increasing the levels of miR-146a, the essential oil can effectively dampen the inflammatory cascade, leading to a reduction in the production of pro-inflammatory cytokines such as IL-6. nih.gov This suggests a sophisticated mechanism of action where the anti-inflammatory effects are, at least in part, mediated through the regulation of specific microRNAs.

Cell Line Treatment Effect on IL-6 Expression Effect on miR-146a Expression
U937 (human monocytic)Monarda didyma essential oil (LPS-stimulated)DecreasedIncreased

Anti-angiogenic Properties in Preclinical Models

The formation of new blood vessels, a process known as angiogenesis, is critical in both normal physiological processes and in pathological conditions such as cancer. nih.gov The investigation of natural compounds for their ability to inhibit angiogenesis is an active area of research. While direct studies on this compound are not extensively available, research on related anthocyanins and plant extracts provides a basis for understanding potential anti-angiogenic mechanisms.

Chicken Chorioallantoic Membrane (CAM) Assay

The chicken chorioallantoic membrane (CAM) assay is a widely used in vivo model to assess the pro- or anti-angiogenic potential of various substances. longdom.org This assay utilizes the highly vascularized membrane of a developing chicken embryo to observe the formation of new blood vessels in response to a test compound. longdom.org

Studies on anthocyanin-rich extracts from other plants have demonstrated significant anti-angiogenic activity in the CAM model. For instance, an anthocyanin-rich extract from Hibiscus sabdariffa was shown to inhibit blood vessel formation in a dose- and time-dependent manner. arvojournals.org Similarly, hydroalcoholic extracts of Salvia officinalis have been shown to reduce the number and diameter of vascular branches in the CAM, indicating an inhibitory effect on angiogenesis. longdom.org Although not directly testing this compound, these findings with other anthocyanin-containing extracts suggest that this class of compounds has the potential to interfere with neovascularization, a hypothesis that warrants further investigation for this compound itself.

Cellular Angiogenesis Assays (e.g., endothelial cell tube formation)

In vitro assays using endothelial cells are fundamental to studying the cellular and molecular aspects of angiogenesis. The endothelial cell tube formation assay is a key method to evaluate the ability of endothelial cells to form capillary-like structures, a crucial step in angiogenesis. mdpi.com

Research on extracts from plants such as Salvia officinalis has shown potent inhibition of capillary tube formation in human umbilical vein endothelial cells (HUVECs). nih.gov These extracts also demonstrated a dose-dependent inhibition of endothelial cell migration in a wound healing model, another critical process in angiogenesis. nih.gov The ability of these extracts to inhibit both tube formation and cell migration points to a direct effect on endothelial cell behavior. Given that this compound is an anthocyanin, and other compounds in this class have shown anti-angiogenic properties, it is plausible that this compound could exert similar effects on endothelial cells.

Molecular Targets in Angiogenesis (e.g., VEGF, TNF-α)

The process of angiogenesis is tightly regulated by a variety of pro- and anti-angiogenic factors. Vascular Endothelial Growth Factor (VEGF) is one of the most potent pro-angiogenic molecules, playing a central role in stimulating endothelial cell proliferation, migration, and differentiation. nih.gov Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that can also influence angiogenesis, often by inducing the expression of other angiogenic factors like VEGF. researchgate.net

Studies on anthocyanin-rich berry extracts have demonstrated the ability to inhibit both hydrogen peroxide- and TNF-α-induced VEGF expression in human keratinocytes. nih.gov This suggests that anthocyanins can interfere with the signaling pathways that lead to the production of this key angiogenic factor. nih.gov The anti-angiogenic activity of Salvia officinalis extracts is also thought to be related to the regulation of VEGF expression and other signaling pathways such as NF-κB, PI3K/Akt, and ERK1/2. longdom.org These findings highlight that a potential mechanism for the anti-angiogenic effects of compounds like this compound could be through the downregulation of critical pro-angiogenic molecules like VEGF and the modulation of their upstream inflammatory regulators like TNF-α.

Compound/Extract Assay/Model Observed Effect Potential Molecular Target(s)
Hibiscus sabdariffa anthocyanin extractCAM AssayInhibition of blood vessel formation arvojournals.orgNot specified
Salvia officinalis extractCAM AssayReduced number and diameter of vascular branches longdom.orgVEGF, MMPs, EGFR, NF-κB, PI3K/Akt, ERK1/2 longdom.org
Salvia officinalis extractEndothelial Cell Tube FormationPotent inhibition of capillary tube formation nih.govNot specified
Salvia officinalis extractEndothelial Cell MigrationDose-dependent inhibition of migration nih.govNot specified
Anthocyanin-rich berry extractHuman KeratinocytesInhibition of H2O2- and TNF-α-induced VEGF expression nih.govVEGF, NF-κB nih.gov

Antibacterial Activity and Mechanisms

Recent research has highlighted the potential of essential oils from Monarda species as a source of antibacterial agents, particularly against drug-resistant bacteria. researchgate.netnih.gov The antibacterial effects are often attributed to the complex mixture of phytochemicals present in the essential oils, including major components like thymol (B1683141) and carvacrol (B1668589). nih.govmdpi.comnih.govresearchgate.net

Studies have demonstrated the in vitro antibacterial efficacy of Monarda didyma essential oil (MDEO) against Carbapenem-resistant Klebsiella pneumoniae (CRKP). researchgate.net The antibacterial potency of MDEO against CRKP has been quantified with a minimum inhibitory concentration (MIC) and a minimum bactericidal concentration (MBC) of 1.25 mg/ml. researchgate.netnih.gov Time-kill kinetics studies have further revealed that the bactericidal effect of MDEO is time-dependent, becoming evident within 2 hours of exposure at its MIC and twice its MIC. nih.gov

Biofilm formation is a critical factor in bacterial virulence and resistance. MDEO has been shown to effectively inhibit the formation of biofilms by CRKP. researchgate.netnih.gov This anti-biofilm activity is a significant aspect of its potential as an antibacterial agent, as it targets the protective communities in which bacteria can evade antimicrobial treatments.

A primary mechanism of the antibacterial action of MDEO involves the disruption of bacterial cell membrane integrity. researchgate.netnih.gov Scanning electron microscopy has shown that treatment with MDEO leads to significant morphological changes in CRKP cells, including deformation, depression, and atrophy. nih.gov This damage to the cell membrane results in increased permeability, leading to the leakage of intracellular macromolecules such as proteins and ATP. researchgate.netnih.gov A notable indicator of this membrane damage is the substantial increase in extracellular Alkaline Phosphatase (AKP) activity, an enzyme that is typically retained within the cell. nih.gov The loss of these essential cellular components ultimately contributes to bacterial cell death.

Modulation of Transient Receptor Potential (TRP) Channels (contextual to Monarda bioactives)

Transient Receptor Potential (TRP) channels are a group of ion channels involved in various sensory perceptions, including pain and temperature. researchgate.netnih.gov Bioactive compounds from plants, particularly monoterpenes found in essential oils, are known to modulate the activity of these channels. researchgate.net While direct studies on this compound are lacking, research on essential oils from Monarda species and their primary constituents, such as thymol and carvacrol, provides context for the interaction of Monarda bioactives with TRP channels. mdpi.com These monoterpenes have been shown to modulate several TRP channels, including TRPA1, TRPV1, and TRPM8, which are involved in pain and inflammation pathways. nih.gov This suggests that bioactive compounds from the Monarda genus have the potential to interact with these important physiological targets.

Chemical Modification and Analog Synthesis of Monardaein

Synthesis of Monardaein Derivatives and Analogs

The synthesis of this compound derivatives and analogs primarily revolves around the strategic modification of its core structure. This includes alterations to the pelargonidin (B1210327) aglycone, the sugar moieties, and the acyl group. Both chemical and enzymatic approaches are employed to create a diverse library of compounds for further investigation.

Enzymatic and chemoenzymatic synthesis have emerged as powerful tools for the regioselective acylation and glycosylation of the pelargonidin core. These methods offer advantages over purely chemical synthesis by providing higher yields and greater control over the final product's structure. For instance, various acyltransferases can be utilized to introduce different acyl groups, such as caffeic acid or ferulic acid, in place of the p-coumaroyl group found in native this compound. This allows for a systematic investigation into how the nature of the acylating acid influences the molecule's properties.

Researchers have successfully synthesized a range of acylated pelargonidin glycosides, which can be considered analogs of this compound. These synthetic efforts often involve the use of acyl donors like p-coumaroyl-CoA in enzyme-catalyzed reactions. The resulting compounds can then be purified and characterized to confirm their structure and assess their biological activity.

Below is a table summarizing some of the synthesized derivatives and analogs of this compound and related acylated pelargonidin glycosides, highlighting the variations in their structure.

Compound NameAglyconeGlycosylation PatternAcyl Group
This compound Pelargonidin3-glucoside, 5-glucosidep-Coumaric acid
Pelargonidin-3-(caffeoyl)-5-glucoside Pelargonidin3-glucoside, 5-glucosideCaffeic acid
Pelargonidin-3-(feruloyl)-5-glucoside Pelargonidin3-glucoside, 5-glucosideFerulic acid
Pelargonidin-3-(p-coumaroyl)-glucoside Pelargonidin3-glucosidep-Coumaric acid
Pelargonidin-3,5-diglucoside Pelargonidin3-glucoside, 5-glucosideNone

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its derivatives influences their biological activity. These studies systematically alter parts of the molecule and observe the resulting changes in properties such as antioxidant capacity, anti-inflammatory effects, and enzyme inhibition.

The Role of Acylation: A key finding from SAR studies is the significant impact of acylation on the antioxidant activity of pelargonidin glycosides. The presence of a phenolic acid acyl group, such as p-coumaric acid in this compound, can enhance the molecule's ability to scavenge free radicals compared to its non-acylated counterpart, pelargonidin-3,5-diglucoside. The nature of the acylating acid also plays a role; for instance, anthocyanins acylated with caffeic acid have shown higher antioxidant activity than those acylated with p-coumaric acid, which is attributed to the additional hydroxyl group on the caffeic acid ring.

Impact of Glycosylation: The number and position of sugar moieties also influence the biological activity. Generally, glycosylation can affect the molecule's solubility and interaction with cellular targets. While glycosylation is essential for the stability of the anthocyanin, some studies suggest that the aglycone (pelargonidin itself) may exhibit higher antioxidant activity in certain in vitro assays.

Hydroxyl and Methoxyl Group Substitutions: The substitution pattern on the B-ring of the pelargonidin aglycone is a critical determinant of antioxidant potential. While this compound itself has a specific hydroxylation pattern, SAR studies on the broader class of anthocyanins have shown that an increased number of hydroxyl groups on the B-ring generally correlates with higher antioxidant activity.

The following table provides a conceptual overview of the structure-activity relationships for key modifications of this compound, based on general findings for acylated anthocyanins.

Structural ModificationEffect on Antioxidant ActivityRationale
Addition of Acyl Group (e.g., p-coumaroyl) Generally increasesThe phenolic acid moiety contributes to radical scavenging capacity.
Varying the Acyl Group (e.g., Caffeoyl vs. p-Coumaroyl) Caffeoyl > p-CoumaroylThe ortho-dihydroxy structure in caffeic acid enhances radical stabilization.
Removal of Acyl Group Generally decreasesLoss of the additional radical scavenging center from the phenolic acid.
Alteration of Glycosylation Pattern VariableCan affect solubility, stability, and interaction with biological targets.
Increased Hydroxylation of Aglycone B-ring Generally increasesMore hydroxyl groups provide more sites for hydrogen atom donation to neutralize free radicals.

Strategies for Enhancing Stability and Bioavailability of this compound Derivatives

A primary motivation for synthesizing this compound derivatives is to improve their stability and bioavailability, which are often low for naturally occurring anthocyanins. Several strategies are being explored to achieve this.

Acylation: As previously mentioned, acylation is a key strategy for enhancing the stability of anthocyanins. The presence of the acyl group can protect the flavylium (B80283) cation from nucleophilic attack by water, which is a major degradation pathway. This intramolecular co-pigmentation effect, where the acyl group stacks against the pyran ring, shields the chromophore and preserves its color and integrity over a wider pH range and at higher temperatures.

Nanoencapsulation: Encapsulating this compound derivatives within nanocarriers, such as liposomes, nanoparticles, or nanoemulsions, is a promising approach to protect them from degradation in the gastrointestinal tract and to enhance their absorption. The encapsulating material can be designed to release the anthocyanin at specific sites in the digestive system, thereby increasing its bioavailability.

Chemical Modification of Sugar Moieties: Altering the sugar groups attached to the pelargonidin core can also influence stability and bioavailability. For example, the synthesis of derivatives with different sugar units or linkages may affect their susceptibility to enzymatic degradation in the gut and their transport across the intestinal epithelium.

Co-pigmentation: While not a direct chemical modification of the this compound molecule itself, the formulation of this compound derivatives with other colorless compounds (co-pigments) such as flavonoids, phenolic acids, or amino acids can enhance their stability through intermolecular complexation. These complexes help to protect the anthocyanin from degradation.

These ongoing research efforts in the chemical modification and analog synthesis of this compound are crucial for unlocking its full therapeutic and functional potential. By systematically exploring the relationships between structure and activity, and by developing innovative strategies to enhance stability and bioavailability, scientists are paving the way for the next generation of anthocyanin-based functional ingredients.

Research Gaps and Future Directions in Monardaein Studies

Unexplored Biological Activities and Pharmacological Potentials

The pharmacological evaluation of Monardaein is still in its nascent stages. While the general antioxidant and anti-inflammatory properties of anthocyanins are well-documented, the specific bioactivities of this compound, an acylated pelargonidin (B1210327) derivative, are not thoroughly understood. researchgate.netnih.gov Future research should focus on a systematic screening of this compound for a wide range of pharmacological activities.

Key Research Areas:

Anticancer and Chemopreventive Properties: Initial studies on other acylated anthocyanins suggest potential antiproliferative effects. Investigating this compound's impact on various cancer cell lines, its influence on cell cycle regulation, and its ability to induce apoptosis is a crucial next step.

Neuroprotective Effects: The ability of anthocyanins to cross the blood-brain barrier opens up possibilities for their use in neurodegenerative disease management. Studies are needed to explore if this compound can mitigate oxidative stress and inflammation in neural tissues.

Cardioprotective and Antidiabetic Potential: Anthocyanins have shown promise in improving cardiovascular health and managing metabolic disorders. acs.org Research should be directed towards understanding if this compound can modulate lipid metabolism, improve insulin sensitivity, and protect vascular endothelial cells. acs.org

Antimicrobial and Antiviral Activities: Given the traditional use of Monarda species for antiseptic purposes, a thorough investigation into this compound's efficacy against a broad spectrum of pathogenic bacteria, fungi, and viruses is warranted.

Advancements in Sustainable and Scalable Extraction Technologies

Current methods for this compound extraction often rely on conventional solvent-based techniques, which may not be environmentally friendly or suitable for large-scale production. agrilife.org The development of green and efficient extraction technologies is paramount for the sustainable utilization of this natural colorant and bioactive compound.

Future research should prioritize the optimization and application of modern, sustainable extraction methods for obtaining high-purity this compound from Monarda species. acs.orgnih.gov

Promising Green Extraction Techniques:

TechnologyPrinciplePotential Advantages for this compound Extraction
Ultrasound-Assisted Extraction (UAE) Uses high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer.Reduced extraction time and solvent consumption, lower operating temperatures preserving the integrity of the acylated anthocyanin structure. semanticscholar.orgmdpi.comnih.gov
Microwave-Assisted Extraction (MAE) Employs microwave energy to heat the solvent and plant matrix, causing cell rupture and release of target compounds.Faster extraction rates, higher yields, and reduced solvent usage compared to conventional methods.
Supercritical Fluid Extraction (SFE) Utilizes a supercritical fluid, typically CO2, as the extraction solvent.Environmentally friendly (uses a non-toxic solvent), allows for selective extraction by tuning temperature and pressure.
Enzyme-Assisted Extraction (EAE) Uses specific enzymes (e.g., cellulases, pectinases) to break down the plant cell wall components.High specificity, mild extraction conditions, and potential for improved yields and purity.

Combining these techniques, such as ultrasound-assisted enzymatic extraction, could offer synergistic effects, leading to even more efficient and sustainable protocols. nih.gov The scalability of these methods is a key consideration for potential industrial applications of this compound as a natural colorant. ishs.org

Comprehensive Characterization of this compound from Diverse Monarda Species

While this compound has been identified in species like Monarda didyma and Monarda fistulosa, the diversity and content of this compound across the entire Monarda genus are not well-documented. A comprehensive phytochemical screening of various Monarda species and cultivars is necessary to identify high-yielding sources and to understand the natural variability of this compound.

Future research objectives should include:

Phytochemical Profiling: Systematically analyze the anthocyanin profiles of a wide range of Monarda species to determine the prevalence and concentration of this compound.

Influence of Environmental Factors: Investigate how geographical location, climate, soil conditions, and cultivation practices affect the accumulation of this compound.

Identification of Novel Derivatives: Explore the possibility of other, yet unidentified, acylated anthocyanins related to this compound in different Monarda species.

This research will be invaluable for selecting elite plant material for commercial cultivation and for ensuring a consistent and high-quality supply of this compound.

Elucidation of Full Biosynthetic Pathway Gene Clusters

The complete biosynthetic pathway of this compound, a complex acylated anthocyanin, remains to be elucidated. Understanding the genetic and enzymatic machinery responsible for its formation is a fundamental research gap. Identifying the specific genes and enzymes involved in the glycosylation and malonylation of the pelargonidin core is crucial for future biotechnological applications. frontiersin.orgnih.gov

Key research directions include:

Transcriptome Analysis: Performing comparative transcriptome analysis of high- and low-Monardaein producing Monarda species or tissues to identify candidate genes involved in the pathway.

Gene Functional Characterization: Using techniques like virus-induced gene silencing (VIGS) or CRISPR/Cas9 to validate the function of candidate genes, particularly those encoding for glycosyltransferases (GTs) and acyltransferases (AATs). frontiersin.orgnih.gov

Metabolic Engineering: Once the pathway is understood, there is potential for metabolic engineering in heterologous systems (e.g., yeast, E. coli) or in the native Monarda plants to enhance the production of this compound.

Unraveling the genetic basis of this compound biosynthesis will not only advance our fundamental knowledge of plant secondary metabolism but also pave the way for producing this valuable compound through biotechnological platforms. nih.govmdpi.com

Development of Novel Analytical Methods for Trace Quantitation

Sensitive and accurate quantification of this compound in complex biological matrices (e.g., plasma, tissues) is essential for pharmacokinetic and mechanistic studies. Current analytical methods may lack the required sensitivity for detecting trace amounts of this compound and its metabolites in vivo.

The development of advanced and validated analytical techniques is a priority. scispace.commdpi.com

Areas for analytical method development:

Analytical TechniquePotential Application for this compound Analysis
Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) Offers high resolution and sensitivity for the separation and quantification of this compound and its metabolites in complex samples. mdpi.com
High-Performance Thin-Layer Chromatography (HPTLC)-MS Provides a cost-effective and high-throughput method for screening and quantification, particularly for quality control of herbal extracts. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Crucial for the unambiguous structural elucidation of this compound and its potential metabolites. mdpi.com
Capillary Electrophoresis (CE) Offers an alternative separation technique with high efficiency and low sample consumption. mdpi.com

These advanced methods will be instrumental in determining the bioavailability, metabolism, and tissue distribution of this compound, which is critical for understanding its pharmacological effects. creative-proteomics.comcreative-proteomics.com

In-depth Mechanistic Investigations of Observed Bioactivities

Assuming future studies confirm the pharmacological potential of this compound, the next logical step is to elucidate the underlying molecular mechanisms of its action. Understanding how this compound interacts with cellular targets is crucial for its development as a therapeutic agent.

Future mechanistic studies should investigate:

Modulation of Signaling Pathways: Examining the effect of this compound on key inflammatory and oxidative stress-related signaling pathways, such as NF-κB, MAPK, and Nrf2. foodandnutritionjournal.orgnih.govfrontiersin.orgnih.gov

Enzyme Inhibition: Assessing the ability of this compound to inhibit pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). nih.gov

Gene Expression Analysis: Using transcriptomics and proteomics to identify genes and proteins whose expression is altered by this compound treatment.

Direct Radical Scavenging vs. Cellular Antioxidant Effects: Differentiating between the direct free radical scavenging activity of this compound and its ability to enhance endogenous antioxidant defenses. nih.govresearchgate.netresearchgate.netnih.gov

These in-depth studies will provide a solid scientific basis for the potential therapeutic applications of this compound and will help in identifying specific molecular targets.

Design and Synthesis of Highly Potent and Selective this compound Analogs

Natural compounds often serve as excellent starting points for the development of more potent and selective therapeutic agents. The chemical structure of this compound offers opportunities for modification to enhance its stability, bioavailability, and biological activity. Acylation is known to improve the stability and alter the bioactivity of anthocyanins. acs.orgnih.govnih.govresearchgate.netmdpi.commdpi.compan.olsztyn.pl

Future research in this area should focus on:

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of this compound analogs with modifications to the glycosylation pattern, the type and position of acyl groups, and the hydroxylation pattern of the pelargonidin core to determine which structural features are critical for activity. nih.gov

Improving Bioavailability: Designing analogs with improved lipophilicity or resistance to enzymatic degradation to enhance their absorption and systemic availability.

Enhancing Target Selectivity: Modifying the structure to increase the affinity and selectivity of this compound for specific biological targets identified in mechanistic studies.

Enzymatic and Chemical Synthesis: Developing efficient enzymatic or semi-synthetic methods to produce these novel analogs. mdpi.com

The design and synthesis of novel this compound analogs could lead to the development of new functional food ingredients or pharmaceutical leads with improved efficacy and safety profiles.

Integration of Multi-omics Approaches for Systems-Level Understanding

A significant frontier in the study of the chemical compound this compound lies in the integration of multi-omics technologies to develop a systems-level understanding of its biosynthesis and regulation. To date, research on this compound has largely focused on its identification and biosynthetic pathway elucidation through traditional biochemical methods. However, a holistic view of the complex molecular networks that govern its production remains elusive. Multi-omics approaches, which involve the comprehensive analysis of various biological molecules, offer a powerful strategy to bridge this knowledge gap. researchgate.netnih.gov Such an approach would move beyond a linear understanding of the biosynthetic pathway to a dynamic network model, capturing the intricate interplay between genes, proteins, and metabolites.

The application of integrated omics has proven effective in unraveling the biosynthesis of other specialized plant metabolites. mdpi.commdpi.com For instance, combined transcriptomic and metabolomic analyses have successfully identified key genes and regulatory networks involved in the production of flavonoids and terpenoids in various plant species. nih.govmdpi.com This strategy allows for the correlation of gene expression patterns with the accumulation of specific metabolites, thereby identifying candidate genes involved in previously uncharacterized biosynthetic steps or regulatory processes. mdpi.com

A systems biology approach, underpinned by multi-omics data, would be instrumental in constructing predictive models of this compound biosynthesis. nih.gov This would enable researchers to understand how genetic and environmental perturbations affect the flux through the anthocyanin pathway leading to this compound production. Such models can identify rate-limiting steps, uncover crosstalk with other metabolic pathways, and predict strategies for metabolic engineering to enhance this compound yield. The integration of genomics, transcriptomics, proteomics, and metabolomics will be pivotal in achieving this comprehensive understanding.

Genomics and Transcriptomics: The starting point for a multi-omics investigation into this compound biosynthesis would be the sequencing of the genome of a this compound-producing plant, such as select species of Salvia or Monarda. A high-quality reference genome would facilitate the identification of all potential genes involved in the anthocyanin pathway, including structural genes encoding enzymes and regulatory genes such as transcription factors.

Transcriptomic analysis, for instance through RNA sequencing, of different tissues and developmental stages of the plant would provide a dynamic view of gene expression. mdpi.comnih.govplos.org By comparing the transcriptomes of high- and low-Monardaein accumulating tissues, researchers can identify differentially expressed genes that are likely involved in its biosynthesis. This approach has been successfully used to identify genes related to tanshinone biosynthesis in Salvia miltiorrhiza. plos.org

Proteomics and Metabolomics: Proteomics, the large-scale study of proteins, can provide a more direct assessment of the functional state of the cell. mdpi.comnih.gov By quantifying the abundance of enzymes in the this compound biosynthetic pathway, proteomics can reveal post-transcriptional and post-translational regulatory mechanisms that are not apparent from genomic or transcriptomic data alone. mdpi.com For example, the correlation between mRNA and protein levels is not always linear, making proteomic data essential for a complete picture. mdpi.com

Metabolomics, the comprehensive analysis of all small-molecule metabolites, provides the ultimate readout of the metabolic phenotype. nih.gov Untargeted metabolomic profiling can create a detailed inventory of all secondary metabolites, including this compound and its precursors, in a given sample. This allows for the identification of novel intermediates and side-products of the biosynthetic pathway. By combining metabolomic data with transcriptomic and proteomic data, it is possible to build robust models of metabolic networks. nih.gov

The table below outlines the potential contributions of each omics layer to a systems-level understanding of this compound.

Omics Layer Potential Contributions to this compound Research Key Technologies
Genomics Identification of all structural and regulatory genes in the this compound biosynthetic pathway.Next-Generation Sequencing (NGS)
Transcriptomics Quantification of gene expression to identify key genes and regulatory networks involved in this compound production under different conditions.RNA-Sequencing (RNA-Seq)
Proteomics Quantification of enzyme abundance to understand post-transcriptional regulation and identify rate-limiting steps in the pathway.Mass Spectrometry (MS)-based proteomics (e.g., LC-MS/MS)
Metabolomics Comprehensive profiling of this compound, its precursors, and related metabolites to understand metabolic flux and pathway interactions.Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy

Data Integration and Modeling: The primary challenge and ultimate goal of a multi-omics approach is the integration of these diverse datasets to construct a cohesive systems-level model. researchgate.net This requires sophisticated bioinformatics tools and computational modeling techniques. By integrating these layers of biological information, future research can move towards a predictive understanding of this compound biosynthesis, paving the way for targeted metabolic engineering and optimization of its production in plant systems.

Q & A

Q. How can contradictory data on this compound’s bioavailability across studies be resolved?

  • Methodological Answer : Conduct a meta-analysis to identify confounding variables (e.g., solvent polarity in solubility tests, animal models used). Apply mixed-effects models to account for heterogeneity. Validate findings using in silico pharmacokinetic simulations (e.g., GastroPlus®) to predict absorption differences .

Q. What experimental strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer : Use regioselective enzymatic glycosylation or chemical modification (e.g., acetylation) guided by computational docking studies. Characterize derivatives via X-ray crystallography and compare bioactivity profiles against the parent compound. Document synthetic yields and side products in supplementary data .
Modification Type Target SiteBioactivity Assay
GlycosylationHydroxyl groupsCytotoxicity (MTT assay)
MethylationCarboxylic acidsAntioxidant (DPPH/FRAP)

Q. Which statistical approaches are suitable for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

  • Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response) to estimate EC₅₀ values. Use cluster analysis to identify subpopulations with divergent responses. Validate with bootstrapping to assess confidence intervals .

Methodological Best Practices

  • Data Reproducibility : Adhere to the Beilstein Journal’s guidelines for experimental sections, including raw data deposition in repositories like Zenodo .
  • Ethical Compliance : For in vivo studies, reference ARRIVE 2.0 guidelines for animal welfare reporting .
  • Conflict Resolution : Address contradictory findings by replicating experiments under standardized conditions and publishing negative results to reduce publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Monardaein
Reactant of Route 2
Reactant of Route 2
Monardaein

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.